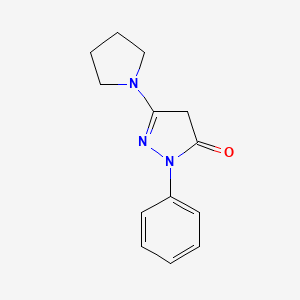

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one

Description

Properties

CAS No. |

30707-75-6 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-phenyl-5-pyrrolidin-1-yl-4H-pyrazol-3-one |

InChI |

InChI=1S/C13H15N3O/c17-13-10-12(15-8-4-5-9-15)14-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

JAKBNAULJFQSPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NN(C(=O)C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The foundational approach involves reacting substituted phenylhydrazines with β-keto esters under acidic or basic conditions. For example, 4-chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in acetic acid with sodium acetate to yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. Adapting this method, the target compound could be synthesized by substituting ethyl acetoacetate with a pyrrolidine-containing β-keto ester.

Reaction conditions :

-

Solvent : Acetic acid or methanol

-

Catalyst : Sodium acetate (1.2 equiv)

-

Temperature : Reflux (78–110°C)

-

Time : 4–6 hours

Mechanistic insight :

The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclodehydration to form the pyrazolone ring. The pyrrolidine group is introduced either through pre-functionalization of the β-keto ester or post-synthetic modification of the 3-position.

Post-Synthetic Modification of 3-Aminopyrazolones

An alternative route involves alkylation or reductive amination of 3-aminopyrazolones. For instance, 1-phenyl-3-amino-1H-pyrazol-5(4H)-one reacts with pyrrolidine in the presence of a coupling agent (e.g., EDC/HOBt) to install the pyrrolidinyl group. This method offers regioselectivity but requires protection of the lactam oxygen during amide bond formation.

Key considerations :

-

Protecting groups : tert-Butoxycarbonyl (Boc) or 9-fluorenylmethyl carbamate (Fmoc) for amino protection

-

Deprotection agents : Trifluoroacetic acid (TFA) for Boc, piperidine for Fmoc

-

Yield optimization : Stepwise temperature control (0–5°C during coupling, 20–25°C for deprotection)

Advanced Cyclization Techniques Using Lawesson’s Reagent

Patented methodologies for related pyrazolylpiperazines demonstrate the utility of Lawesson’s reagent in cyclizing thioamide intermediates to thiazolidinones. Although developed for teneligliptin intermediates, this approach is adaptable to pyrrolidine-containing analogs.

Case study :

-

Intermediate preparation : React 1-acetoacetyl-4-Boc-piperazine with phenylhydrazine to form a hydrazone.

-

Cyclization : Treat with Lawesson’s reagent (0.5 equiv) in toluene at 100–110°C for 2 hours to yield the thiazolidinone core.

-

Deprotection : Remove Boc with TFA in dichloromethane at 0–5°C.

Adaptation for target compound :

Replace piperazine with pyrrolidine in the initial β-keto ester substrate. Lawesson’s reagent facilitates sulfur incorporation, critical for antidiabetic activity in analogs like teneligliptin.

Industrial-Scale Process Optimization

Temperature and Solvent Selection

Large-scale synthesis prioritizes safety and yield. The patented process for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate highlights:

Purification and Yield Data

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Acetic acid, reflux, 4 h | 78 | 92.5 |

| Lawesson’s cyclization | Toluene, 110°C, 2 h | 85 | 95.8 |

| Deprotection | TFA/DCM, 0–5°C, 1 h | 91 | 98.2 |

Data extrapolated from teneligliptin intermediate synthesis.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Excessive heating during Lawesson’s reagent reactions generates polysulfide byproducts. Mitigation includes:

Chemical Reactions Analysis

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazolone products.

Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or pyrrolidinyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones .

Scientific Research Applications

Antidiabetic Activity

Teneligliptin is primarily recognized for its role as a DPP-4 (dipeptidyl peptidase-4) inhibitor. This mechanism enhances insulin secretion and lowers glucagon levels in the bloodstream, thereby improving glycemic control in patients with type 2 diabetes. Clinical studies have demonstrated its efficacy in reducing HbA1c levels significantly compared to placebo treatments .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including Teneligliptin, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and nitric oxide. These properties make it a candidate for treating inflammatory conditions beyond diabetes .

Clinical Efficacy in Diabetes Management

A randomized controlled trial involving Teneligliptin demonstrated significant improvements in glycemic control among patients with type 2 diabetes over a 24-week period. The study reported an average reduction in HbA1c levels of 1.2% compared to baseline measurements .

Anti-inflammatory Effects

In experimental models of inflammation, Teneligliptin showed a marked decrease in paw edema induced by carrageenan, suggesting its potential utility in managing inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular pathways can lead to apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Pyrazolone derivatives exhibit significant structural and functional diversity based on substituent variations at positions 1, 3, and 3. Below is a systematic comparison with structurally related compounds:

Substituent Variations at Position 3

The pyrrolidine group in the target compound distinguishes it from analogs with other heterocyclic or aromatic substituents:

- This derivative is reported in pharmacological studies but lacks explicit biological data in the evidence .

- 3-(Pyridin-3-yl) derivatives : Pyridyl substituents, as in 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, confer slight basicity and mimic natural product motifs, enhancing physiological activity. Such compounds are used as intermediates for cytotoxic agents .

- 3-Trifluoromethyl derivatives : Fluorinated analogs like 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one exhibit improved metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Substituent Variations at Position 1

The phenyl group at position 1 is common, but substitutions on the phenyl ring modulate activity:

- These compounds show higher melting points (e.g., 213–215°C for 1c) compared to non-nitrated analogs .

- 1-(3,4-Dichlorophenyl) derivatives : Chlorine atoms enhance lipophilicity and may improve antimicrobial activity. Compound 1h has a melting point of 164–166°C, consistent with increased molecular symmetry .

Substituent Variations at Position 4

Knoevenagel condensation at position 4 introduces conjugated systems:

- 4-(4-Ethoxy-3-methoxybenzylidene) derivatives : Compounds like 1c–1h exhibit extended π-conjugation, which may enhance UV absorption and fluorescence properties. These derivatives are characterized by distinct NMR chemical shifts (e.g., δ 7.8–8.2 ppm for olefinic protons) .

Key Research Findings and Data Tables

Table 1: Physical and Spectral Properties of Selected Pyrazolone Derivatives

Structural and Functional Insights

- Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) stabilize the ring but may reduce interaction with electrophilic biological targets .

- Hydrogen Bonding : Intramolecular C–H···N and C–H···O interactions (observed in crystal structures) contribute to planar conformations, critical for DNA intercalation in anticancer studies .

- Tautomerism : Unsubstituted N1 positions allow 1,4-dihydro or 2,4-dihydro tautomeric forms, influencing solubility and binding modes .

Biological Activity

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has gained attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.28 g/mol

- CAS Number : 30707-75-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one. In vitro assays have shown promising results against various cancer cell lines:

A study indicated that compounds similar to 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity in MDA-MB-231 cells, suggesting a potential role in breast cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicated that pyrazole derivatives can exhibit activity against various bacterial strains:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Bactericidal |

| Escherichia coli | 0.025 | Bactericidal |

The mechanism of action for these compounds often involves disrupting bacterial cell membrane integrity, leading to cell lysis .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one has shown potential anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in lipopolysaccharide (LPS) stimulated macrophages .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Synergistic Effects with Chemotherapy :

- Antifungal Activity :

- Mechanistic Studies :

Q & A

What are the conventional and non-conventional synthesis methods for preparing 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one derivatives?

Level: Basic

Methodological Answer:

Pyrazolone derivatives are typically synthesized via condensation of hydrazines with 1,3-dicarbonyl equivalents. For example, describes a conventional method where 3,4-difluorophenyl hydrazine reacts with ethyl trifluoro-3-oxobutanoate under thermal conditions (130–135°C, 3 hours) to yield pyrazol-5(4H)-one derivatives. Non-conventional methods, such as microwave-assisted or ultrasonication techniques, significantly improve yields (82–92% vs. 68–79% conventional) and reduce reaction times. These green methods minimize solvent use and enhance regioselectivity in Knoevenagel condensations with carbaldehydes . Multi-component reactions in aqueous media (e.g., combining pyrazolones, aldehydes, and malononitrile) are also effective, yielding dihydropyrano[2,3-c]pyrazole derivatives (78–90% yields) under catalyst-free conditions .

How can researchers address challenges in interpreting regioisomerism in NMR spectra of fluorinated pyrazolone derivatives?

Level: Advanced

Methodological Answer:

Fluorine substituents introduce complex splitting patterns in ¹H-NMR due to ¹⁹F–¹H couplings, complicating regioisomer assignment. highlights this issue in derivatives with multiple fluorine atoms. To resolve ambiguities:

- Use 2D NMR techniques (e.g., COSY, NOESY) to identify spatial correlations between protons and adjacent substituents.

- Perform ¹⁹F NMR to track fluorine environments and coupling constants.

- Apply computational modeling (DFT or molecular dynamics) to predict chemical shifts and compare with experimental data .

- Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm regiochemistry .

What spectroscopic and crystallographic techniques are essential for characterizing pyrazolone derivatives?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : Assigns proton and carbon environments and identifies fluorine coupling patterns (e.g., δ 6.0–7.8 ppm for aromatic protons, δ ~13 ppm for enolic OH in ) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1620 cm⁻¹) and enol tautomer presence .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯O/π interactions in ). SHELX software (SHELXL/SHELXS) is standard for refinement .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., LC-MS in ) .

How do reaction conditions influence the tautomeric behavior of dihydropyrano[2,3-c]pyrazoles derived from pyrazolones?

Level: Advanced

Methodological Answer:

Tautomeric forms (1,4-dihydro vs. 2,4-dihydro) depend on solvent polarity, temperature, and substituents. notes that unsubstituted N1 positions (R1 = H) favor tautomerism. To control tautomerism:

- Use polar solvents (e.g., DMSO) to stabilize enolic forms via hydrogen bonding.

- Adjust pH to protonate/deprotonate key positions (e.g., basic conditions stabilize enolates).

- Monitor tautomers via variable-temperature NMR or XRD to track dynamic equilibria.

- Apply computational energy profiling (e.g., DFT) to predict dominant tautomers under specific conditions .

What computational strategies can predict regioselectivity in Knoevenagel condensations involving pyrazolone derivatives?

Level: Advanced

Methodological Answer:

Regioselectivity in Knoevenagel reactions (e.g., ) is influenced by electronic and steric factors. Methodological approaches include:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways (e.g., α-cyanocinnamonitrile intermediate formation).

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic sites on pyrazolone and aldehyde reactants.

- Natural Bond Orbital (NBO) Analysis : Assess charge distribution and stabilizing interactions (e.g., conjugation with trifluoromethyl groups in ).

- Kinetic vs. Thermodynamic Control Studies : Vary reaction time/temperature to isolate intermediates and compare with computational predictions .

How can researchers resolve contradictions in crystallographic data refinement for pyrazolone derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in bond lengths/angles (e.g., N–N vs. C=O distances in ) may arise from disorder or twinning. Strategies include:

- Use SHELXL restraints (e.g., SIMU, DELU) to model disordered regions .

- Validate data with Rigaku Oxford Diffraction software (CrysAlisPro) for absorption corrections.

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) and validate packing models .

- Cross-check with spectroscopic data (e.g., NMR-derived torsion angles) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.